(S)-imazamox
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Overview
Description
(S)-Imazamox is a chiral herbicide belonging to the imidazolinone class of compounds. It is widely used in agriculture to control a broad spectrum of weeds in various crops. The compound is known for its selective action, effectively targeting weeds while being safe for crops like soybeans, sunflowers, and peas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-imazamox typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key intermediates, such as 2-chloro-4-methyl-5-amino-6-hydroxy-pyrimidine and 2-(2-imidazolin-2-yl)benzoic acid.
Coupling Reaction: These intermediates undergo a coupling reaction under controlled conditions to form the imidazolinone ring structure.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer of imazamox.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for precise control over reaction parameters.
Purification: Employing advanced purification techniques such as crystallization and chromatography to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Imazamox undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert imazamox to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different herbicidal properties.
Scientific Research Applications
(S)-Imazamox has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chiral resolution techniques and reaction mechanisms.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Industry: Utilized in the formulation of herbicides for agricultural use, contributing to sustainable farming practices.
Mechanism of Action
(S)-Imazamox exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting AHAS, this compound disrupts protein synthesis, leading to the death of susceptible weeds.
Comparison with Similar Compounds
Similar Compounds
Imazapyr: Another imidazolinone herbicide with a broader spectrum of activity.
Imazethapyr: Known for its use in leguminous crops.
Imazapic: Effective in controlling a wide range of grasses and broadleaf weeds.
Uniqueness of (S)-Imazamox
This compound is unique due to its high selectivity and effectiveness in controlling specific weed species without harming crops. Its chiral nature allows for targeted action, making it a valuable tool in integrated weed management programs.
Properties
Molecular Formula |
C15H19N3O4 |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
5-(methoxymethyl)-2-[(4S)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m0/s1 |
InChI Key |
NUPJIGQFXCQJBK-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@]1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C |
Origin of Product |
United States |
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